Hydroxypropyl bispalmitamide monoethanolamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H78N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(45)40(31-33-42)35-37(44)36-41(32-34-43)39(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,42-44H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRAHDYJNDYBNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H78N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175345 | |

| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211184-47-3 | |

| Record name | Ceramide PC 104 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211184-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211184473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl bispalmitamide monoethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(2-hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPROPYL BISPALMITAMIDE MONOETHANOLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVX7NC9YVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME): A Ceramide-Mimetic Approach

Abstract

Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME), a synthetic pseudo-ceramide, has emerged as a critical ingredient in advanced dermatological and cosmetic formulations. Engineered to mimic the structure and function of natural ceramides, HPBME plays a pivotal role in restoring skin barrier integrity, enhancing hydration, and mitigating the symptoms of compromised skin conditions. This technical guide provides an in-depth exploration of a representative synthesis pathway for HPBME. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the causal reasoning behind methodological choices, and the self-validating protocols required for producing a high-purity final product. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex lipids and the formulation of next-generation therapeutic skincare.

Part 1: Introduction to HPBME and the Role of Ceramide Analogs

The Imperative of Ceramides in Skin Barrier Function

Ceramides are a class of waxy lipid molecules, composed of a sphingosine backbone linked to a fatty acid via an amide bond, that are fundamental components of the stratum corneum—the outermost layer of the epidermis.[1] They constitute approximately 50% of the intercellular lipid matrix, where they are critical for creating a semi-permeable barrier that prevents transepidermal water loss (TEWL) and protects the skin from environmental insults. The de novo synthesis of natural ceramides is a complex enzymatic pathway beginning with the condensation of serine and palmitoyl-CoA.[1][2][3][4] A deficiency in specific ceramides is clinically associated with various skin disorders, including atopic dermatitis, psoriasis, and xerosis, making ceramide replenishment a cornerstone of dermatological therapy.

The Advent of Synthetic Ceramide Analogs (Pseudo-ceramides)

While natural ceramides are highly effective, their extraction can be difficult, and their high melting points and crystalline nature present significant formulation challenges.[5][] This has driven the development of synthetic ceramide analogs, or "pseudo-ceramides," which are designed to replicate the therapeutic benefits of their natural counterparts while offering improved physicochemical properties for formulation.[5][7] These molecules are engineered to mimic the amphipathic structure of natural ceramides, allowing them to integrate seamlessly into the lamellar lipid structures of the stratum corneum.

Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME): A Profile

HPBME (Chemical Formula: C₃₉H₇₈N₂O₅) is a prominent example of a bio-mimetic ceramide analog.[8] While it lacks the formal sphingosine backbone of a true ceramide, its molecular structure, featuring two long palmitic acid chains, creates a conformation that effectively mimics the barrier-reinforcing function of natural ceramides like Ceramide 3 (Ceramide NP).[5][7] Developed in Korea, HPBME is valued for its ability to enhance skin barrier function and is frequently incorporated into products designed for sensitive or compromised skin.[9] Its advantages include a lower melting point and greater formulation flexibility compared to traditional ceramides.[5]

Part 2: The Core Synthesis Pathway: A Mechanistic Dissection

The synthesis of HPBME is not extensively detailed in public literature due to its proprietary nature. However, based on its chemical structure, a robust and logical pathway can be reverse-engineered (retrosynthesis). This pathway centers on the fundamental and highly efficient organic reaction: amide bond formation .

Retrosynthetic Analysis of HPBME

A retrosynthetic approach to HPBME logically cleaves the two amide bonds. This deconstruction reveals the two primary precursors:

-

Palmitic Acid Moiety (x2): The dual lipid chains are derived from palmitic acid, a common 16-carbon saturated fatty acid.

-

Central Amine Linker: A core polyfunctional amine that serves as the backbone for the two palmitic acid chains. The structure suggests a linker such as N-(2-hydroxyethyl)-2,3-diaminopropan-1-ol .

The forward synthesis, therefore, involves creating two amide linkages between the amine groups of the central linker and the carboxyl groups of two palmitic acid molecules.

The Core Reaction: Activated Acyl Amidation

While direct amidation between a carboxylic acid and an amine is possible, it typically requires high temperatures (>180°C) and the removal of water, conditions that can lead to side reactions and degradation of complex molecules. A more controlled and efficient laboratory and industrial method involves the use of an activated carboxylic acid derivative , most commonly an acyl chloride .

Causality Behind Experimental Choice:

-

Enhanced Reactivity: Palmitoyl chloride is significantly more electrophilic than palmitic acid, allowing the reaction to proceed rapidly at or below room temperature.

-

Favorable Thermodynamics: The reaction is essentially irreversible, as the byproduct is gaseous HCl (which is neutralized by a base) rather than water, driving the reaction to completion.

-

Avoidance of Harsh Conditions: Low-temperature synthesis preserves the integrity of the hydroxyl groups on the central amine linker, preventing side reactions like esterification.

The overall reaction is as follows: 2 Palmitoyl Chloride + N-(2-hydroxyethyl)-2,3-diaminopropan-1-ol → Hydroxypropyl Bispalamitamide Monoethanolamide + 2 HCl

Key Reagents and Their Rationale

-

Solvent: An anhydrous, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. These solvents will not react with the highly reactive palmitoyl chloride and readily dissolve the lipid-like starting materials.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the amine starting material, which would render it unreactive.

Part 3: Experimental Protocol: A Self-Validating System

Disclaimer: The following is a representative protocol based on established principles of organic synthesis for analogous compounds. It is intended for research and educational purposes. All procedures should be conducted in a fume hood with appropriate personal protective equipment.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Stoichiometric Ratio |

| N-(2-hydroxyethyl)-2,3-diaminopropan-1-ol | C₅H₁₄N₂O₂ | 134.18 | 1.0 eq | 1.0 |

| Palmitoyl Chloride | C₁₆H₃₁ClO | 274.87 | 2.1 eq | 2.1 |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.5 eq | 2.5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | - |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 84.01 | Wash | - |

| Brine | NaCl (aq) | 58.44 | Wash | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | - |

| Hexane | C₆H₁₄ | 86.18 | Recrystallization | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Recrystallization | - |

Step-by-Step Synthesis Methodology

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and kept under a positive pressure of dry nitrogen to ensure anhydrous conditions.

-

Reagent Dissolution: The central amine linker (1.0 eq) and triethylamine (2.5 eq) are dissolved in anhydrous dichloromethane. The flask is cooled to 0°C in an ice bath. The slight excess of TEA ensures complete neutralization of the HCl byproduct.

-

Acyl Chloride Addition: Palmitoyl chloride (2.1 eq), dissolved in a small volume of anhydrous DCM, is added to the dropping funnel. It is then added dropwise to the stirred amine solution over 60-90 minutes.

-

Causality: Slow, dropwise addition is critical to control the exothermic reaction, preventing a rapid temperature increase that could lead to side product formation. A slight excess (2.1 eq) of the acyl chloride ensures the complete di-acylation of the diamine.

-

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 12-18 hours to ensure the reaction proceeds to completion.

-

Work-up and Purification:

-

Quenching: The reaction is cautiously quenched by the slow addition of deionized water to hydrolyze any remaining palmitoyl chloride.

-

Phase Separation: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying: The isolated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Final Purification (Self-Validation): The resulting crude solid is purified by recrystallization from a hexane/ethyl acetate solvent system.

-

Trustworthiness: Recrystallization is a self-validating purification technique. The formation of well-defined crystals inherently selects for the desired molecule, excluding impurities which remain in the mother liquor. The purity can be confirmed by measuring the melting point of the crystals; a sharp, defined melting point is indicative of high purity.

-

-

Characterization: The final product's identity and purity are confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy (to confirm the presence of amide and hydroxyl functional groups), and High-Resolution Mass Spectrometry (to confirm the exact molecular weight).

Part 4: Process Visualization

Chemical Reaction Pathway

The core synthesis is a di-acylation reaction where the nucleophilic amine groups of the central linker attack the electrophilic carbonyl carbon of the palmitoyl chloride.

Caption: General chemical pathway for the synthesis of HPBME.

Experimental Workflow

The synthesis follows a logical progression from reaction setup to final product characterization, with integrated purification and validation steps.

Caption: Step-by-step experimental workflow for HPBME synthesis.

Part 5: Conclusion

The synthesis of Hydroxypropyl Bispalamitamide Monoethanolamide represents a strategic application of fundamental organic chemistry to create a sophisticated, bio-mimetic molecule with significant therapeutic value. The pathway, centered on the robust formation of amide bonds using an activated acyl intermediate, allows for a controlled, efficient, and scalable process. By understanding the causality behind each step—from the choice of an activated reagent to the implementation of self-validating purification techniques—researchers can reliably produce high-purity HPBME. As the demand for advanced skincare solutions continues to grow, the synthesis of such precisely engineered ceramide analogs will remain a vital area of research and development, bridging the gap between cosmetic science and dermatological therapy.

References

-

Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]

-

Hydroxypropyl Bispalmitamide MEA chemical structure. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Ceramide. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

- CN112608249A - Preparation method of fatty acid monoethanolamide. (n.d.). Google Patents.

- WO2007149865A2 - Methods and compositions related to inhibition of ceramide synthesis. (n.d.). Google Patents.

- CN105624221B - Enzymatic synthesis method of fatty acid monoethanolamide. (n.d.). Google Patents.

-

Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Pathways of ceramide synthesis. Known metabolic intermediates.... (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

-

Advances in determining signaling mechanisms of ceramide and role in disease. (n.d.). PMC - PubMed Central. Retrieved January 28, 2026, from [Link]

-

Developments in Ceramide Identification, Synthesis, Function and Nomenclature. (2013). Cosmetics & Toiletries. Retrieved January 28, 2026, from [Link]

-

Hydroxypropyl Bispalmitamide MEA (Explained + Products). (n.d.). INCIDecoder. Retrieved January 28, 2026, from [Link]

-

Pseudo-Ceramide 104 (Hydroxypropyl Bispalmitamide MEA). (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

Sources

- 1. Ceramide - Wikipedia [en.wikipedia.org]

- 2. WO2007149865A2 - Methods and compositions related to inhibition of ceramide synthesis - Google Patents [patents.google.com]

- 3. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 5. Hydroxypropyl Bispalmitamide MEA (Explained + Products) [incidecoder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxypropyl Bispalmitamide MEA [myskinrecipes.com]

A Technical Guide to the Biological Function of Synthetic Ceramides in Skin Barrier Restoration and Maintenance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. Its integrity is critically dependent on the composition and organization of its intercellular lipid matrix, of which ceramides are the most significant component. Deficiencies or alterations in the SC ceramide profile are linked to numerous dermatological conditions, including atopic dermatitis and psoriasis, characterized by impaired barrier function.[1][2][3] Synthetic ceramides and pseudo-ceramides have emerged as pivotal active ingredients in therapeutic and cosmetic formulations designed to restore and maintain barrier integrity. This guide provides an in-depth technical analysis of the biological functions of synthetic ceramides, detailing their mechanisms of action, their role in lamellar lipid organization, and their impact on skin hydration and inflammatory signaling. Furthermore, it outlines validated experimental methodologies for evaluating their efficacy, offering a comprehensive resource for professionals in dermatological research and product development.

The Stratum Corneum Lipid Matrix: The Central Role of Ceramides

The skin's barrier function is primarily localized to the stratum corneum (SC), which operates on a "brick-and-mortar" principle. The corneocytes ("bricks") are embedded in a highly organized, lipid-rich intercellular matrix ("mortar"). This matrix, composed of an approximately equimolar ratio of ceramides, cholesterol, and free fatty acids, is indispensable for preventing transepidermal water loss (TEWL) and protecting against external insults.[4][5]

Ceramides, a complex and heterogeneous class of sphingolipids, constitute about 50% of the SC's lipid mass.[5][6] Each ceramide molecule consists of a sphingoid base (e.g., sphingosine, phytosphingosine) linked to a fatty acid via an amide bond.[4] The diversity in chain length, hydroxylation, and saturation of these components results in at least 12 distinct ceramide classes in human skin, each with a specific structural role.[4][7] This structural complexity is crucial for the formation of the unique, tightly packed lamellar lipid structures that define the barrier's impermeability.[4] At physiological temperatures, these lipids exist in a solid crystalline or gel state, which confers low permeability.[4]

A compromised skin barrier is often characterized by a significant reduction in total ceramide content and alterations in the relative proportions of different ceramide species.[1][2][4] This understanding has driven the development and use of synthetic ceramides to supplement these deficiencies.[8]

Synthetic Ceramides: Structure, Classification, and Rationale for Use

Synthetic ceramides are man-made lipids designed to be structurally identical or functionally similar to the ceramides naturally present in the skin.[6][7] They are broadly categorized into two main groups:

-

Skin-Identical Synthetic Ceramides: These are molecules created through chemical synthesis to have the exact same chemical structure as their natural counterparts found in the human SC.[9] Examples include Ceramide NP (Ceramide 3) and Ceramide AP (Ceramide 6), which consist of a phytosphingosine backbone N-acylated with a saturated fatty acid.[10][11]

-

Pseudo-ceramides (pCer): These are lipid materials that mimic the structure and function of natural ceramides but have a slightly different chemical structure.[6][7][9][12] They are engineered to overcome some of the formulation challenges associated with skin-identical ceramides and to provide similar or enhanced benefits in moisturizing and barrier repair.[12][13]

The use of synthetic ceramides in dermatological formulations is preferred for several key reasons:

-

Purity and Consistency: Chemical synthesis allows for the production of highly pure and consistent single-species ceramides, avoiding the contaminants and batch-to-batch variability associated with natural extraction.[6][9]

-

Stability: Synthetic variants are often more stable than their naturally derived counterparts, enhancing product shelf-life and efficacy.[6][7]

-

Scalability and Sustainability: Manufacturing processes, including biotech-driven fermentation using yeast, offer a scalable, cost-effective, and sustainable source of ceramides compared to complex and low-yield extraction from plant or animal tissues.[9]

Nomenclature of Ceramides

To avoid confusion, a structure-based nomenclature is widely used. It combines abbreviations for the fatty acid (N: non-hydroxylated; A: alpha-hydroxylated; O: omega-hydroxylated) and the sphingoid base (S: sphingosine; P: phytosphingosine; H: 6-hydroxy-sphingosine).[10][14] For example, Ceramide NP consists of a N on-hydroxylated fatty acid and a P hytosphingosine base.[10]

| Ceramide Class (New) | Ceramide Class (Old) | Sphingoid Base | Fatty Acid Type | Primary Function in Barrier |

| Ceramide EOS | Ceramide 1 | Sphingosine | E sterified O mega-hydroxy | Structural integrity, linking lipid layers |

| Ceramide NS | Ceramide 2 | Sphingosine | N on-hydroxy | Water retention, lamellar formation |

| Ceramide NP | Ceramide 3 | Phytosphingosine | N on-hydroxy | Water retention, barrier structure |

| Ceramide EOH | Ceramide 4 | 6-H ydroxy-sphingosine | E sterified O mega-hydroxy | Structural integrity |

| Ceramide AS | Ceramide 5 | Sphingosine | A lpha-hydroxy | Lamellar formation |

| Ceramide AP | Ceramide 6 | Phytosphingosine | A lpha-hydroxy | Water retention, cell signaling |

| Ceramide EOP | Ceramide 9 | Phytosphingosine | E sterified O mega-hydroxy | Structural integrity, cohesion |

Core Biological Functions and Mechanisms of Action

Topically applied synthetic ceramides function primarily by integrating into the SC's intercellular lipid matrix, thereby restoring its structural and functional integrity.[15]

Restoration of Lamellar Lipid Organization

The primary mechanism of action is the direct replenishment of deficient ceramide levels.[8] When formulated correctly, synthetic ceramides can seamlessly integrate into the existing lipid bilayer of a compromised barrier.[15][16]

-

Causality: In a ceramide-deficient state, the lipid lamellae become disorganized, creating gaps that permit increased TEWL and penetration of irritants.[15] By "filling" these gaps, synthetic ceramides help reorganize the disrupted lipid arrangements, re-establishing the tightly packed, ordered structure necessary for proper barrier function.[15][16] This restoration of order is the direct cause of reduced water loss and enhanced protection.[16]

Reduction of Transepidermal Water Loss (TEWL)

A direct consequence of restoring the lipid lamellae is the significant reduction in TEWL. The reinforced lipid barrier forms a more effective water-impermeable seal, locking in moisture and preventing dehydration.[6][15][17] Clinical studies have demonstrated that topical application of ceramide-containing formulations significantly improves skin hydration and reduces TEWL in individuals with dry or compromised skin.[3][18] The improvement in barrier function induced by pseudo-ceramides has been shown to be negatively correlated with the level of their application, indicating a dose-dependent effect.[19]

Modulation of Inflammatory Pathways

Beyond their structural role, ceramides are bioactive lipids that can modulate cellular signaling and inflammatory responses.[5][20]

-

Barrier Integrity and Inflammation: A compromised barrier allows allergens and irritants to penetrate the epidermis, triggering an inflammatory cascade and the release of pro-inflammatory cytokines.[20] By repairing the physical barrier, synthetic ceramides reduce the ingress of these triggers, thereby indirectly calming inflammation.[15][20]

-

Direct Signaling: Certain ceramide species and their metabolites can directly influence signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[20] While research in this area for synthetic ceramides is ongoing, restoring a healthy ceramide profile is known to help normalize the inflammatory environment. In conditions like atopic dermatitis, where Th2 cytokines can suppress endogenous ceramide synthesis, topical application of ceramides helps break this cycle.[1][2][21]

Experimental Evaluation of Synthetic Ceramide Efficacy

Assessing the biological function of synthetic ceramides requires a multi-faceted approach, combining in vitro models with biophysical measurements.

In Vitro Model: Reconstructed Human Epidermis (RHE)

RHE models provide a robust and ethically sound platform for efficacy testing. These 3D tissue models consist of normal human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated epidermis that closely mimics native human skin, including a functional stratum corneum.

-

Rationale for Use: RHE models allow for controlled studies of barrier disruption and repair. They enable the precise application of test formulations and subsequent quantitative analysis of barrier function parameters, lipid profiles, and tissue morphology, which is not feasible in vivo.

Experimental Workflow for Efficacy Assessment

The following workflow provides a self-validating system for testing the efficacy of a synthetic ceramide formulation.

Detailed Experimental Protocols

Protocol 1: Transepidermal Water Loss (TEWL) Measurement

-

Objective: To quantify the rate of water vapor diffusion through the RHE tissue, providing a direct measure of barrier integrity.

-

Methodology:

-

Acclimation: Remove RHE tissues from the incubator and place them in a sterile hood for 30-60 minutes to equilibrate to ambient temperature and humidity.

-

Rationale: This stabilization period is critical to prevent measurement artifacts caused by temperature gradients between the tissue and the environment.

-

-

Device Calibration: Calibrate a closed-chamber evaporimeter (e.g., Tewameter®) according to the manufacturer's instructions.

-

Measurement: Gently place the probe on the surface of the RHE tissue. Ensure a complete seal without applying excessive pressure.

-

Data Acquisition: Record the TEWL reading (in g/m²/h) once the value has stabilized. Take triplicate measurements for each tissue sample.

-

Validation: The negative control (vehicle) should show a significant reduction in TEWL over time compared to the positive control (disrupted, untreated). The test formulation's performance is benchmarked against these controls.

-

Protocol 2: Stratum Corneum Lipid Analysis via LC-MS

-

Objective: To quantitatively determine the ceramide profile of the SC and confirm the integration of the applied synthetic ceramide.

-

Methodology:

-

SC Separation: Separate the SC from the RHE tissue. This can be achieved by enzymatic digestion (e.g., trypsin) followed by mechanical separation.

-

Lipid Extraction: Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Rationale: This solvent ratio is effective for extracting both polar and non-polar lipids characteristic of the SC.

-

-

Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute them in a suitable solvent for analysis.

-

LC-MS/MS Analysis: Analyze the lipid profile using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Use a normal-phase or reversed-phase column suitable for lipid separation.

-

Quantification: Quantify the different ceramide species by comparing them against known internal standards.

-

Validation: The analysis should confirm an increase in the specific synthetic ceramide applied in the test group compared to the control groups. Furthermore, studies have shown that the application of a pseudo-ceramide can lead to a proportional increase in the endogenous ceramide (NP)/(NS) ratio, suggesting a normalization of the SC ceramide profile.[19][22]

-

Conclusion and Future Directions

Synthetic ceramides are indispensable tools in the formulation of advanced dermatological products aimed at restoring and maintaining skin barrier function. Their biological activity is rooted in their ability to physically integrate into and reorganize the stratum corneum's lipid lamellae, leading to improved hydration, reduced TEWL, and a decrease in inflammatory triggers. The continued development of novel synthetic ceramides and pseudo-ceramides, alongside sophisticated delivery systems like multi-vesicular emulsions, promises further advancements in the treatment of barrier-compromised skin conditions.[8][13][18] Future research should focus on elucidating the specific signaling roles of different synthetic ceramide species and optimizing formulations to more closely mimic the complex lipid profile of healthy skin for enhanced therapeutic outcomes.

References

-

Coderch, L., López, O., de la Maza, A., & Parra, J. L. (2003). Ceramides and skin function. American Journal of Clinical Dermatology, 4(2), 107-129. [Link]

-

WebMD. (2024). What to Know About Ceramides for Skin. [Link]

-

Dermavenue. (2024). The Science Behind Ceramides: A Breakdown. [Link]

-

The Dermal Club. (n.d.). The Science Behind Ceramides: How They Repair Your Skin Barrier | Expert Guide. [Link]

-

Masukawa, Y., et al. (2017). Structures and nomenclature of human ceramide classes. ResearchGate. [Link]

-

Ishikawa, J., et al. (2024). Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. Clinical, Cosmetic and Investigational Dermatology. [Link]

-

Kim, B. E., Leung, D. Y. M. (2018). The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis. PubMed Central. [Link]

-

Formula Botanica. (n.d.). Everything you need to know about ceramides – And how to formulate with them. [Link]

-

Al-Jasser, M., et al. (2023). Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties. PubMed Central. [Link]

-

ResearchGate. (2024). The role of ceramides in skin barrier function and the importance of their correct formulation for skincare applications. [Link]

-

Danby, S. G., et al. (2020). An Investigation of the Skin Barrier Restoring Effects of a Cream and Lotion Containing Ceramides in a Multi-vesicular Emulsion in People with Dry, Eczema-Prone, Skin: The RESTORE Study Phase 1. PubMed Central. [Link]

-

Kao Americas. (2020). Skin Care Alters Endogenous Stratum Corneum Ceramide Profile. [Link]

-

Wikipedia. (n.d.). Ceramide. [Link]

-

Typology. (2023). What should we know about the different classes of ceramides. [Link]

-

ResearchGate. (n.d.). Treatment with Synthetic Pseudo-Ceramide Improves Atopic Skin Switching the Ceramide Profile to a Healthy Skin Phenotype. [Link]

-

CeraVe. (n.d.). Phytoceramides vs. Skin-Identical Ceramides, different or one in the same?. [Link]

-

Ishikawa, J., et al. (2024). Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. PubMed. [Link]

-

Dr. David Jack. (n.d.). The Real Science of Skin Barrier Repair: Why Ceramides and Fatty Acids. [Link]

-

SpA, S. (2013). Developments in Ceramide Identification, Synthesis, Function and Nomenclature. [Link]

-

Le, T. (2011). Atopic Dermatitis: The Skin Barrier and the Role of Ceramides. [Link]

-

ResearchGate. (n.d.). (PDF) Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial. [Link]

-

Del Rosso, J. Q., & Levin, J. (2023). The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders. Journal of Clinical and Aesthetic Dermatology. [Link]

-

National Center for Biotechnology Information. (n.d.). Ceramide NP. PubChem Compound Database. [Link]

-

Happy Skin, PLLC. (2023). What Are Ceramides and How Can They Help with Eczema?. [Link]

-

Draelos, Z. D., et al. (2025). Skin‐Protective Performance of Alternative Stratum Corneum Formed by a Pseudo‐Ceramide‐Containing Steroid Lamellar Cream. Dermatology and Therapy. [Link]

-

Numour. (2025). The Role of Ceramides in Skin Barrier Function: Understanding the m. [Link]

Sources

- 1. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. numour.com [numour.com]

- 4. Ceramides and skin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ceramide - Wikipedia [en.wikipedia.org]

- 6. dermavenue.com [dermavenue.com]

- 7. What Do Ceramides Do for the Skin? The Types and Benefits [webmd.com]

- 8. An Investigation of the Skin Barrier Restoring Effects of a Cream and Lotion Containing Ceramides in a Multi-vesicular Emulsion in People with Dry, Eczema-Prone, Skin: The RESTORE Study Phase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. formulabotanica.com [formulabotanica.com]

- 10. uk.typology.com [uk.typology.com]

- 11. Ceramide NP | C36H71NO4 | CID 57378373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Kao | Skin Care Alters Endogenous Stratum Corneum Ceramide Profile [kao.com]

- 13. researchgate.net [researchgate.net]

- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 15. thefaceshop.in [thefaceshop.in]

- 16. drdavidjack.com [drdavidjack.com]

- 17. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. skintherapyletter.com [skintherapyletter.com]

- 19. Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ceramide and Its Role in Skin Diseases - Creative Proteomics [creative-proteomics.com]

- 21. The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of Hydroxypropyl Bispalamitamide MEA

Abstract: Hydroxypropyl bispalmitamide MEA (HPBMEA) is a synthetic, bio-mimetic ceramide designed to moisturize the skin and support cutaneous barrier function.[1] Structurally distinct from naturally occurring ceramides due to the absence of a sphingosine moiety, HPBMEA offers formulation advantages such as a lower melting point and improved cost-effectiveness.[1][2] This guide provides a comprehensive framework for the in vitro characterization of HPBMEA, detailing the necessary models and methodologies for a thorough assessment of its efficacy and mechanism of action. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to substantiate claims of skin barrier repair and enhancement.

Section 1: Foundational Physicochemical Characterization

A robust in vitro assessment begins with a fundamental understanding of the molecule's intrinsic properties. This initial characterization is crucial as the therapeutic efficacy of HPBMEA is predicated on its ability to integrate into the lipid lamellae of the stratum corneum.

Molecular Identity and Purity

Before functional assays, the identity and purity of the HPBMEA sample must be confirmed.

-

Chemical Structure: Hydroxypropyl bispalmitamide MEA possesses the chemical formula C39H78N2O5 and a molecular weight of approximately 655.06 g/mol .[3][4]

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) should be employed to confirm the molecular weight and establish the purity profile of the test article. Nuclear Magnetic Resonance (NMR) spectroscopy is recommended to verify the precise chemical structure.

Thermal Behavior and Phase Transitions

The ability of HPBMEA to mimic natural ceramides is linked to its thermotropic behavior and its capacity to form stable lamellar structures.

-

Differential Scanning Calorimetry (DSC): This technique is essential for determining the melting point and phase transition temperatures of HPBMEA. These thermal events provide insight into how the molecule will behave within a complex lipid matrix at physiological skin temperatures.

-

Polarized Light Microscopy: This method allows for the visualization of liquid crystalline phases formed by HPBMEA, often in combination with other key barrier lipids like cholesterol and free fatty acids. The formation of Maltese cross patterns is indicative of well-ordered lamellar structures, a prerequisite for effective barrier function.

Section 2: Essential In Vitro Models for Efficacy Testing

The selection of an appropriate in vitro model is paramount for generating clinically relevant data. Three-dimensional (3D) reconstructed human epidermis (RHE) models are the gold standard for this purpose, as they closely mimic the structure and function of the native human epidermis.[5][6]

Reconstructed Human Epidermis (RHE) Models

RHE models are generated by culturing normal human keratinocytes at the air-liquid interface, which promotes their differentiation into a multilayered epidermis, complete with a functional stratum corneum.[5][7] Commercially available models such as SkinEthic™, EpiSkin™, and EpiDerm™ are validated for various regulatory toxicity and efficacy tests.[5] These models express key differentiation markers critical for barrier integrity, including filaggrin, loricrin, and keratins.[5]

Protocol: General Maintenance and Treatment of RHE Models

-

Acclimation: Upon receipt, equilibrate RHE tissues in the provided maintenance medium in a humidified incubator (37°C, 5% CO2) for 24 hours.

-

Pre-treatment Barrier Challenge (Optional): To simulate a compromised barrier, tissues can be challenged with a mild irritant (e.g., sodium dodecyl sulfate solution) or physically disrupted via tape-stripping prior to treatment.

-

Topical Application: Apply a precise amount of the test formulation containing HPBMEA (or the active ingredient in a suitable vehicle) evenly onto the surface of the RHE tissue. A vehicle control and a positive control (e.g., a formulation with a known ceramide) should be run in parallel.

-

Incubation: Return the treated tissues to the incubator for the desired time course (e.g., 24, 48, 72 hours).

Section 3: Core Efficacy Endpoints for Skin Barrier Function

A multi-pronged approach is necessary to fully characterize the effects of HPBMEA on skin barrier function. This involves assessing both the functional integrity of the barrier and the molecular changes within the tissue.

Assessment of Barrier Integrity

These methods provide quantitative data on the physical robustness of the stratum corneum.

-

Transepidermal Water Loss (TEWL): TEWL is a widely used measurement to assess the inside-out barrier function, quantifying the amount of water vapor lost through the epidermal surface.[8][9] A reduction in TEWL in HPBMEA-treated tissues compared to controls indicates an improvement in barrier integrity.

-

Electrical Impedance Spectroscopy (EIS): EIS is a sensitive, non-invasive technique that measures the electrical properties of the skin model.[10] An increase in impedance correlates with enhanced barrier function, providing real-time, quantitative data on barrier development and repair.[10]

Gene Expression Analysis of Key Barrier Proteins

The cornified envelope is a critical structure for barrier function, composed of proteins such as filaggrin (FLG), loricrin (LOR), and involucrin (IVL).[11][12] HPBMEA is hypothesized to upregulate the expression of these proteins.

Detailed Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Tissue Lysis and RNA Extraction: Harvest RHE tissues and homogenize them in a suitable lysis buffer. Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

-

qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and validated primers for target genes (FLG, LOR, IVL) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. An increase in the fold-change for FLG, LOR, and IVL in HPBMEA-treated samples relative to vehicle controls indicates a positive effect on barrier protein synthesis.

| Gene Target | Function in Skin Barrier | Expected Outcome with HPBMEA |

| Filaggrin (FLG) | Aggregates keratin filaments; breaks down to form Natural Moisturizing Factor (NMF).[12] | Upregulation |

| Loricrin (LOR) | Major protein component of the cornified envelope, providing structural integrity.[12] | Upregulation |

| Involucrin (IVL) | A structural protein that serves as a scaffold for the cornified envelope.[12] | Upregulation |

Protein Expression and Localization

While gene expression data is informative, it is crucial to confirm that these changes translate to increased protein levels and proper localization within the epidermis.

-

Immunofluorescence (IF) Staining: This technique allows for the visualization of target proteins within the stratified layers of the RHE model. An increase in the intensity and correct spatial distribution of filaggrin, loricrin, and involucrin staining provides strong evidence of barrier enhancement.[13]

-

Western Blotting: This method can be used to quantify the total amount of a specific protein within the tissue lysate, corroborating the findings from IF and qRT-PCR.

Section 4: Visualizing Workflows and Mechanisms

Clear visual representations are essential for understanding complex biological processes and experimental designs.

Caption: Overall experimental workflow for in vitro characterization of HPBMEA.

Caption: Hypothesized mechanism of action for HPBMEA in skin barrier repair.

Section 5: Conclusion and Scientific Interpretation

The in vitro characterization of Hydroxypropyl bispalmitamide MEA requires a systematic and multi-faceted approach. By combining physicochemical analysis with advanced 3D tissue models, researchers can robustly evaluate its efficacy in restoring and enhancing skin barrier function. The methodologies outlined in this guide—from measuring physical barrier integrity via TEWL and EIS to quantifying the molecular upregulation of critical proteins like filaggrin, loricrin, and involucrin—provide a comprehensive framework for substantiating the bio-mimetic properties of HPBMEA. Rigorous adherence to these protocols will yield reliable, reproducible data essential for both fundamental research and the development of innovative dermatological and cosmetic products.

References

-

INCIDecoder. (n.d.). Hydroxypropyl Bispalmitamide MEA (Explained + Products). Retrieved from [Link]

-

SkinSAFE. (n.d.). Hydroxypropyl Bispalmitamide MEA Ingredient Allergy Safety Information. Retrieved from [Link]

-

Kim, B. E., Leung, D. Y. M., Boguniewicz, M., & Howell, M. D. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis. International Journal of Molecular Sciences, 21(15), 5394. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydroxypropyl Bispalmitamide MEA chemical structure. Retrieved from [Link]

-

Berardesca, E., & Maibach, H. I. (2009). Model of human epidermis reconstructed in vitro with keratinocytes and melanocytes on dead de-epidermized human dermis. Journal of the American Academy of Dermatology, 60(3), 519-521. Retrieved from [Link]

-

Narins, R. S., Brandt, F. S., Dayan, S. H., Hornfeldt, C. S., & Coleman, W. P. (2010). 12-Month controlled study in the United States of the safety and efficacy of a permanent 2.5% polyacrylamide hydrogel soft-tissue filler. Dermatologic Surgery, 36 Suppl 3, 1808-1818. Retrieved from [Link]

-

Antonov, D., Schliemann, S., & Elsner, P. (2016). Methods for the Assessment of Barrier Function. Current Problems in Dermatology, 49, 61-70. Retrieved from [Link]

-

ResearchGate. (n.d.). The protein expression of filaggrin, involucrin and loricrin in the.... Retrieved from [Link]

-

Rizzo, M. (2014). Mechanism of action of anti-hypercholesterolemia drugs and their resistance. Current Medicinal Chemistry, 21(24), 2785-2792. Retrieved from [Link]

-

Ferreira, M., Sousa-Oliveira, I., Gaio, A., Pinheiro, M., & Sarmento, B. (2022). Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products. Pharmaceutics, 14(8), 1563. Retrieved from [Link]

-

INCI Beauty. (n.d.). HYDROXYPROPYL BISPALMITAMIDE MEA - Ingredient. Retrieved from [Link]

-

BioMendics. (n.d.). Information for Medical Professionals. Retrieved from [Link]

-

Prakash, C., Bhargava, P., Tiwari, S., Majumdar, B., & Bhargava, R. K. (2017). Non-Invasive Assessment of Skin Barrier Properties: Investigating Emerging Tools for In Vitro and In Vivo Applications. Cosmetics, 4(4), 42. Retrieved from [Link]

-

SGS. (n.d.). 3D reconstructed skin models: Transforming clinical and safety testing. Retrieved from [Link]

-

Jairam, L. S., Gali, S., R, D., et al. (2025). Preparation and Characterization of Hydroxypropyl Methyl Cellulose Films Containing Mica Particles and Assessment of Their Antibacterial Activity. International Journal of Clinical Pediatric Dentistry, 18(6), 695-702. Retrieved from [Link]

-

ResearchGate. (n.d.). The expression of involucrin (A), loricrin (B), and filaggrin (C) was very weak in the cytoplasm of cultured sebocytes in immunocytofluorescence. Retrieved from [Link]

-

ResearchGate. (2025). Evaluation of the Structure Characterisation of Hydroxypropyl Bispalmitamide MEA and Ceramide 3. Retrieved from [Link]

-

Kimball, A. B., Jemec, G. B. E., Alavi, A., et al. (2024). Efficacy and safety of bimekizumab in patients with moderate-to-severe hidradenitis suppurativa (BE HEARD I and BE HEARD II): two 48-week, randomised, double-blind, placebo-controlled, multicentre phase 3 trials. The Lancet, 403(10429), 843-855. Retrieved from [Link]

-

Pérez-Calahorra, S., & Civeira, F. (2021). Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. Clinica e Investigacion en Arteriosclerosis, 33(3), 130-138. Retrieved from [Link]

-

Sterlab-Store. (n.d.). Human Reconstructed Epidermis. Retrieved from [Link]

-

Radboudumc. (n.d.). Sensitive quantification of skin barrier properties in vitro. Retrieved from [Link]

-

ResearchGate. (n.d.). Expression of filaggrin, loricrin and involucrin in lesional (red) and.... Retrieved from [Link]

-

ClinicalTrials.gov. (2020). A Study to Evaluate the Efficacy and Safety of Bimekizumab in Study Participants With Moderate to Severe Hidradenitis Suppurativa. Retrieved from [Link]

-

ClinicalTrials.gov. (2017). Study to Determine Safety and Efficacy of B244 in Subjects With Mild to Moderate Atopic Dermatitis. Retrieved from [Link]

-

RE-Place. (n.d.). In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. Retrieved from [Link]

-

Furue, M., Ulzii, D., & Mitoma, C. (2020). Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-22, and IL-17A. Current Problems in Dermatology, 49, 1-10. Retrieved from [Link]

-

ResearchGate. (2019). Methods to Evaluate Skin Penetration In Vitro. Retrieved from [Link]

-

EPISKIN. (n.d.). Using skin models to assess the effects of a protection cream on skin barrier function. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxypropyl bispalmitamide monoethanolamide. Retrieved from [Link]

Sources

- 1. Hydroxypropyl Bispalmitamide MEA (Explained + Products) [incidecoder.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C39H78N2O5 | CID 11193108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sgs.com [sgs.com]

- 6. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 7. Human Reconstructed Epidermis - Sterlab-Store [sterlab-store.com]

- 8. Methods for the Assessment of Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Non-Invasive Assessment of Skin Barrier Properties: Investigating Emerging Tools for In Vitro and In Vivo Applications [mdpi.com]

- 10. Sensitive quantification of skin barrier properties in vitro - Radboudumc [radboudumc.nl]

- 11. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of Pseudo-Ceramides in Dermatology: A Technical Guide for Advanced Research and Development

Authored by: A Senior Application Scientist

Foreword: The integrity of the stratum corneum, the outermost layer of our skin, is paramount to overall skin health. This "brick and mortar" barrier, composed of corneocytes embedded in a lipid-rich matrix, is our primary defense against environmental aggressors and prevents excessive water loss. Central to the functionality of this barrier are ceramides, a complex family of lipid molecules. However, in various dermatological conditions, most notably atopic dermatitis, both the quantity and composition of these crucial lipids are significantly compromised. This guide provides an in-depth technical exploration of pseudo-ceramides, synthetic molecules designed to mimic the function of their natural counterparts and restore barrier homeostasis. We will delve into their molecular logic, mechanisms of action, and the methodologies employed to validate their efficacy, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of dermatology.

Part 1: The Foundation: Understanding the Stratum Corneum and the Primacy of Ceramides

The Epidermal Barrier: A Dynamic and Vital Interface

The stratum corneum's resilience is attributed to its unique architecture. The "bricks," or corneocytes, are terminally differentiated keratinocytes, and the "mortar" is a continuous matrix of intercellular lipids. This lipid matrix is predominantly composed of ceramides (approximately 50%), cholesterol (25%), and free fatty acids (20%), with a smaller fraction of other lipids[1][2]. The specific arrangement of these lipids into highly organized lamellar structures is critical for the barrier's function.

Natural Ceramides: The Molecular Architects of the Skin Barrier

Ceramides are a heterogeneous class of sphingolipids, characterized by a sphingoid base linked to a fatty acid via an amide bond. Variations in the sphingoid base and the fatty acid chain length and hydroxylation give rise to at least 12 distinct classes of ceramides in the human stratum corneum[1]. These different ceramide species, such as Ceramide [NS] (non-hydroxy fatty acid linked to a sphingosine base) and Ceramide [NP] (non-hydroxy fatty acid linked to a phytosphingosine base), play specific roles in the organization and stability of the lipid lamellae[3]. The formation of a long periodicity phase (LPP) lamellar structure is crucial for an effective barrier against water loss and the ingress of foreign substances[4].

Ceramide Insufficiency: A Hallmark of Dermatological Disorders

A significant body of research has established a clear link between ceramide deficiency and the pathophysiology of several skin diseases, particularly atopic dermatitis (AD)[5][6]. In AD, there is a notable reduction in the total ceramide content and alterations in the relative proportions of different ceramide classes[5][6]. These changes lead to a disorganized lipid structure, compromising the barrier's integrity and resulting in increased transepidermal water loss (TEWL), xerosis, and a heightened susceptibility to irritants and allergens[5][7][8].

Part 2: Pseudo-Ceramides: A Strategic Approach to Barrier Restoration Through Molecular Mimicry

Defining Pseudo-Ceramides: Structure, Synthesis, and Rationale

Pseudo-ceramides are synthetically derived molecules engineered to replicate the structure and function of natural ceramides[1][9]. Their development was driven by the need for cost-effective and stable alternatives to natural ceramides, which can be expensive to source and may exhibit batch-to-batch variability[9]. A prominent example is cetyl PG hydroxyethyl palmitamide (SLE66), which has been extensively studied and is designed based on the structure of Cer[NS][10]. These synthetic analogues typically feature two long alkyl chains, an amide bond, and hydroxyl groups, which are the key structural motifs that enable them to integrate into the lipid matrix of the stratum corneum[10].

Another well-documented pseudo-ceramide is N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethylhexadecanamide (PC-104)[9]. The core principle behind their design is to create molecules that can physically substitute for deficient natural ceramides and facilitate the reformation of the lamellar lipid structures.

Mechanism of Action: Integration and Reorganization of the Lipid Lamellae

When applied topically, pseudo-ceramides penetrate the stratum corneum and intercalate within the intercellular lipid domains. Their amphiphilic nature allows them to align with endogenous lipids like cholesterol and free fatty acids to form stable, multi-lamellar structures[10][11]. This structural reinforcement of the lipid barrier helps to reduce TEWL and improve skin hydration[5][12].

The efficacy of a pseudo-ceramide is contingent on its ability to form these organized structures. Not all synthetic ceramide-like molecules are effective; their performance must be assessed on an individual basis[9].

Sources

- 1. youtube.com [youtube.com]

- 2. Skin Lipids and Their Influence on Skin Microbiome and Skin Care - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment with Synthetic Pseudoceramide Improves Atopic Skin, Switching the Ceramide Profile to a Healthy Skin Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. The Pathogenic and Therapeutic Implications of Ceramide Abnormalities in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of Pseudo-Ceramide-Containing Steroid Lamellar Cream in Patients with Mild to Moderate Atopic Dermatitis: A Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the effects of topical synthetic pseudoceramides: comparison of possible keratinocyte toxicities provoked by the pseudoceramides, PC104 and BIO391, and natural ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of Topical Application of a Skin Moisturizer Containing Pseudo-Ceramide and a Eucalyptus Leaf Extract on Atopic Dermatitis: A Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy of Pseudo-Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Hydroxypropyl Bispalmitamide Monoethanolamide (HPBM)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of Hydroxypropyl Bispalmitamide Monoethanolamide (HPBM), a synthetic ceramide analogue. Moving beyond a conventional template, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful for professionals in dermatological research and formulation development.

Introduction: The Rationale for Ceramide Analogues

The skin, our largest organ, serves as a critical barrier against environmental insults and prevents excessive water loss.[1][2] The integrity of this barrier is largely dependent on the composition and organization of lipids in the stratum corneum, the outermost layer of the epidermis.[3] Among these lipids, ceramides are a crucial class of sphingolipids that, along with cholesterol and free fatty acids, form the intercellular lipid matrix, often described as the "mortar" to the corneocyte "bricks".[3] A deficiency in ceramides is linked to a compromised skin barrier, leading to conditions such as atopic dermatitis, psoriasis, and general skin dryness.[3]

While the topical application of natural ceramides can help restore barrier function, their extraction and synthesis can be costly, and they can present formulation challenges due to their high melting points. This has driven the development of synthetic ceramide-like molecules, such as this compound (HPBM), also known as PC-104.[3] HPBM is designed to mimic the structure and function of natural ceramides, offering a more cost-effective and formulation-friendly alternative for restoring and maintaining skin barrier integrity.[1] It is important to note that while it mimics ceramide function, HPBM is structurally distinct as it lacks the sphingosine backbone characteristic of true ceramides.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of HPBM is essential for its effective formulation and for elucidating its mechanism of action at a molecular level.

Chemical Structure and Properties

-

IUPAC Name: N-[3-[hexadecanoyl(2-hydroxyethyl)amino]-2-hydroxypropyl]-N-(2-hydroxyethyl)hexadecanamide[4]

-

Synonyms: Hydroxypropyl bispalmitamide MEA, Ceramide pc-104, PC-104[4]

-

CAS Number: 211184-47-3[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₉H₇₈N₂O₅ | [4][5] |

| Molecular Weight | 655.06 g/mol | [4][5] |

| Appearance | Waxy solid | Inferred |

| Solubility | Soluble in oil | Inferred |

| Melting Point | Lower than natural ceramides | [1] |

Analytical Characterization

The structural integrity and purity of HPBM are critical for its function and safety. The following are standard analytical techniques used for its characterization.

LC-MS is a powerful technique for the identification and quantification of HPBM.

Experimental Protocol: LC-MS Analysis of HPBM

-

Sample Preparation:

-

Accurately weigh and dissolve the HPBM sample in a suitable organic solvent, such as a chloroform/methanol mixture.

-

Perform a serial dilution to achieve a concentration within the linear range of the instrument.

-

For analysis in a complex matrix (e.g., a cosmetic formulation), a lipid extraction, such as a modified Folch extraction, may be necessary.

-

-

LC Conditions (Illustrative):

-

Column: A reverse-phase C18 column suitable for lipid analysis.

-

Mobile Phase: A gradient of two or more solvents, for example, a mixture of methanol, isopropanol, and an aqueous buffer containing an additive like ammonium formate to improve ionization.

-

Flow Rate: A flow rate appropriate for the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

-

MS Conditions (Illustrative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for N-acylethanolamines.

-

Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Acquisition: Full scan mode for initial identification, followed by Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for HPBM.

-

-

Data Analysis:

-

Identify the peak corresponding to HPBM based on its retention time and mass-to-charge ratio (m/z).

-

Quantify the amount of HPBM by comparing the peak area to a standard curve generated from a known concentration of a reference standard.

-

FT-IR spectroscopy is used to identify the functional groups present in the HPBM molecule, confirming its chemical structure.

Experimental Protocol: FT-IR Analysis of HPBM

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of finely ground HPBM with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method: Dissolve the HPBM sample in a volatile solvent, cast the solution onto a KBr window, and allow the solvent to evaporate, leaving a thin film of the sample.

-

-

Data Acquisition:

-

Place the prepared sample in the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample holder (or pure KBr pellet).

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Interpretation:

-

Identify characteristic absorption bands corresponding to the functional groups in HPBM, such as:

-

N-H stretching of the amide group.

-

C=O stretching of the amide group (Amide I band).

-

N-H bending of the amide group (Amide II band).

-

O-H stretching of the hydroxyl groups.

-

C-H stretching of the long alkyl chains.

-

-

Synthesis of this compound

While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic route for HPBM can be deduced from the general principles of organic chemistry and known reactions for producing similar amide structures. The synthesis would likely involve a multi-step process.

Hypothetical Synthesis Workflow

Caption: Hypothetical two-step synthesis of HPBM.

Causality Behind Experimental Choices:

-

Step 1: Amidation: The initial step would likely involve the formation of a diamide by reacting two equivalents of palmitic acid (or a reactive derivative like palmitoyl chloride) with 1,3-diamino-2-propanol. This reaction forms the core structure of the molecule. The choice of reaction conditions (temperature, catalyst, solvent) would be critical to drive the reaction to completion and minimize side products. A condensation agent might be used to facilitate the removal of water and improve the yield.

-

Step 2: Reaction with Ethanolamine: The intermediate diamide would then be reacted with ethanolamine. This step is more complex and could proceed through several pathways. It is likely that this involves the formation of the N-(2-hydroxyethyl) amide bonds. The precise conditions would need to be carefully controlled to ensure the desired product is formed selectively.

Mechanism of Action: Restoring the Skin Barrier

The primary mechanism of action of HPBM is its ability to integrate into the lipid lamellae of the stratum corneum, thereby reinforcing the skin's natural barrier.[1]

Proposed Signaling and Structural Integration Pathway

Sources

Methodological & Application

Application Note: A Multi-Platform Analytical Workflow for the Unambiguous Identification of Hydroxypropyl Bispalamitamide Monoethanolamide

Audience: Researchers, scientists, and drug development professionals in the cosmetic and pharmaceutical industries.

Introduction

Hydroxypropyl Bispalamitamide Monoethanolamide (HPBME), with the chemical formula C₃₉H₇₈N₂O₄ and a molecular weight of 655.06 g/mol , is a synthetic ceramide analogue designed to mimic the structure and function of natural ceramides in the skin's stratum corneum.[1] Its role in reinforcing the skin barrier makes it a valuable ingredient in advanced dermatological and cosmetic formulations. Given its complex structure and the presence of multiple functional groups, rigorous and unambiguous identification is critical for quality control, regulatory compliance, and ensuring product efficacy and safety.

This application note details a comprehensive, multi-technique analytical strategy for the structural characterization and identification of HPBME. We advocate for an orthogonal approach, where data from multiple independent analytical platforms are integrated to provide a self-validating and conclusive identification. This workflow leverages the separation power of liquid chromatography, the specificity of mass spectrometry, the functional group information from infrared spectroscopy, and the elemental composition data from combustion analysis.

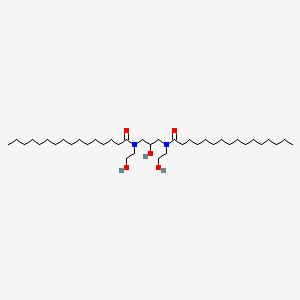

Caption: Chemical Structure of Hydroxypropyl Bispalamitamide Monoethanolamide.

Core Analytical Strategy: An Integrated Workflow

No single analytical technique can provide absolute structural confirmation for a molecule as complex as HPBME. Our recommended workflow integrates four key techniques in a logical sequence, from initial separation and molecular weight determination to detailed structural and elemental confirmation.

Caption: Integrated analytical workflow for HPBME identification.

Sample Preparation: Lipid Extraction Protocol

Accurate analysis begins with effective sample preparation. Since HPBME is a lipid, a modified Folch or Bligh-Dyer liquid-liquid extraction is highly effective for isolating it from complex matrices like cosmetic creams or biological samples.[2] The use of a chloroform/methanol solvent system is critical as methanol disrupts the associations between lipids and proteins, while the chloroform solubilizes the freed lipids into an organic layer.[2][3]

Protocol: Modified Folch Extraction

-

Homogenization: Weigh approximately 1.0 g of the sample into a glass centrifuge tube. Add a solvent mixture of chloroform/methanol (2:1, v/v) to the sample.

-

Vortexing: Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and lipid dissolution.

-

Phase Separation: Add LC-MS grade water to the mixture to induce phase separation.[2][4] Vortex gently and then centrifuge at ~7,500 rpm for 10 minutes.

-

Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower organic (chloroform) layer containing the lipids. Carefully collect the lower organic layer using a glass pipette.

-

Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analysis (e.g., isopropanol or methanol/chloroform 4:1 v/v for LC-MS injection).[5][6]

Technique I: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone technique for identifying and quantifying ceramide-like molecules.[5][7] It provides retention time, accurate mass, and structural information through fragmentation, offering high sensitivity and specificity.

Causality Behind Experimental Choices:

-

Chromatography: Reversed-phase chromatography (e.g., C8 or C18 column) is chosen because it effectively separates lipids based on their hydrophobicity.[8]

-

Mobile Phase: A mobile phase containing a volatile salt like ammonium formate is used. This additive aids in the ionization process (protonation) in the mass spectrometer source without fouling the instrument.[6]

-

Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that keeps the parent molecule intact. Positive ion mode is selected because the amide and amine functionalities in HPBME are readily protonated to form [M+H]⁺ ions.[1]

Protocol: HPLC Separation

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C8 or C18 (e.g., 150 mm x 2.1 mm, 1.8 µm) | Excellent retention and resolution for lipophilic molecules. |

| Mobile Phase A | Acetonitrile/Water (40:60) with 10 mM Ammonium Formate | Standard aqueous phase for reversed-phase lipidomics.[6] |

| Mobile Phase B | Acetonitrile/Isopropanol (10:90) with 10 mM Ammonium Formate | Strong organic phase for eluting highly nonpolar lipids.[6] |

| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical scale columns to ensure sharp peaks. |

| Column Temp. | 45 °C | Increased temperature reduces viscosity and improves peak shape.[1] |

| Gradient | Start at 30-40% B, ramp to 100% B over 10-15 min, hold, re-equilibrate | A gradient is necessary to elute a wide range of lipids. |

| Injection Vol. | 2-5 µL | Dependent on sample concentration and instrument sensitivity. |

Protocol: Mass Spectrometry Detection

| Parameter | Recommended Setting | Rationale |

| Ionization Source | Electrospray Ionization (ESI) | Soft ionization ideal for analyzing intact lipids.[1] |

| Polarity | Positive Ion Mode | HPBME readily forms [M+H]⁺ adducts. |

| Full Scan (MS1) Range | m/z 150 - 1000 | Covers the expected molecular weight of HPBME and potential impurities. |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Fragments the parent ion to provide structural information. |

| Collision Energy | 20 - 60 eV (Optimize) | Energy must be sufficient to induce fragmentation but not obliterate the molecule.[5] |

Data Interpretation:

-

Purity: A single, sharp peak in the chromatogram at a specific retention time (e.g., ~4.9 min as reported in one study) indicates high purity.[1]

-

Molecular Ion: The full scan mass spectrum should show a predominant peak at m/z 655.5 , corresponding to the [M+H]⁺ adduct of HPBME.[1]

-

Fragmentation: The MS/MS spectrum of the m/z 655.5 ion provides the structural fingerprint. A key diagnostic fragment for HPBME has been reported at m/z 304.3 , which can be assigned to a fragment containing one of the palmitamide chains and the core structure.[1]

Technique II: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9][10] For HPBME, FTIR can confirm the presence of hydroxyl (-OH) and amide (-NH-C=O) groups, which are central to its chemical identity.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background: Acquire a background spectrum on the clean, empty ATR crystal to subtract atmospheric interference.[11]

-

Sample Application: Place a small amount of the purified HPBME powder or dried extract directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

Data Interpretation: The FTIR spectrum of HPBME should exhibit characteristic absorption bands. Crucially, the presence of two amide groups in HPBME can be distinguished from the single amide in many natural ceramides by the appearance of two distinct peaks in the N-H stretching region.[1][12]

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| ~3385 & 3306 | Amide (N-H) | Stretching | Two distinct, medium-intensity peaks, indicative of two amide environments.[1] |

| ~3300 - 3500 | Alcohol (O-H) | Stretching | A very broad, strong band, often overlapping with the N-H stretch, due to extensive hydrogen bonding.[11] |

| ~2918 & 2850 | Alkane (C-H) | Stretching | Strong, sharp peaks from the long palmitoyl chains. |

| ~1640 & 1540 | Amide (C=O, N-H) | Amide I (C=O stretch) & Amide II (N-H bend) | Strong, characteristic absorptions confirming the amide backbone. |

Technique III: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS and FTIR can provide strong evidence, NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules.[13][14] It maps the carbon-hydrogen framework of the molecule, confirming atomic connectivity.

Causality Behind Experimental Choices:

-

¹H NMR: Identifies the different types of protons in the molecule and their neighboring environments.

-

¹³C NMR: Identifies the different types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC): Establishes direct and long-range correlations between specific protons and carbons, allowing for the complete assembly of the molecular structure.[15]

This analysis is typically performed on a purified reference standard to confirm its identity definitively. The resulting spectra, with their characteristic chemical shifts and coupling constants, serve as an authoritative reference for HPBME.

Technique IV: Elemental Analysis

Elemental analysis provides the fundamental percentage composition of Carbon, Hydrogen, Nitrogen, and Oxygen (CHNO). This quantitative data serves as a final, powerful validation of the molecular formula.

Protocol: Combustion Analysis A small, precisely weighed amount of the purified HPBME sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are quantitatively measured by detectors, allowing for the calculation of the elemental percentages.